molecular formula C19H18N6O B2357434 1-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 892774-44-6

1-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2357434
CAS No.: 892774-44-6
M. Wt: 346.394
InChI Key: PMWTVKQQUCTPJL-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C19H18N6O and its molecular weight is 346.394. The purity is usually 95%.
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Properties

IUPAC Name

3-(3,4-dimethylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c1-11-4-7-14(8-5-11)18-21-19(26-23-18)16-17(20)25(24-22-16)15-9-6-12(2)13(3)10-15/h4-10H,20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWTVKQQUCTPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates a triazole and an oxadiazole moiety. These structural features are known for their diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure

The compound can be represented as follows:

C19H20N6O Molecular Formula \text{C}_{19}\text{H}_{20}\text{N}_{6}\text{O}\quad \text{ Molecular Formula }

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The oxadiazole and triazole rings are known to exhibit significant interactions with enzymes and receptors involved in cancer proliferation and other diseases. Notably, these compounds often inhibit key enzymes such as thymidylate synthase , histone deacetylases (HDAC) , and telomerase , which are critical in cancer cell survival and proliferation .

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. The compound under review has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies demonstrated that it significantly inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis via the activation of caspase pathways .
  • Molecular docking studies suggest strong binding affinity to targets involved in cancer progression, indicating its potential as a lead compound for further drug development .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Preliminary tests indicate that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics .

Anti-inflammatory and Antioxidant Properties

In addition to its anticancer and antimicrobial activities, the compound exhibits anti-inflammatory effects:

  • It has been shown to reduce levels of pro-inflammatory cytokines in cell culture models, suggesting a potential role in treating inflammatory diseases .
  • Antioxidant assays indicate that it scavenges free radicals effectively, thereby reducing oxidative stress in cellular environments .

Case Studies

StudyFindingsReference
Study 1Demonstrated significant cytotoxicity against MCF-7 cells with IC50 values < 10 µM.
Study 2Showed potent antibacterial activity with MIC values ranging from 8 to 16 µg/mL against various pathogens.
Study 3Indicated anti-inflammatory effects by reducing TNF-alpha levels in LPS-stimulated macrophages.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and triazole moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to the compound can inhibit various bacterial strains and fungi. A notable study by Ahsan et al. (2017) demonstrated that oxadiazole derivatives showed potent activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against yeast-like fungi .

Anticancer Potential

The anticancer properties of triazole derivatives have been extensively studied. In particular, compounds targeting thymidylate synthase (TS)—an enzyme critical for DNA synthesis—have been shown to possess significant anticancer effects. The compound's structure suggests it could potentially act as a TS inhibitor, similar to other oxadiazole derivatives that have been reported to exhibit IC50 values in the low micromolar range against cancer cell lines .

Material Science Applications

Beyond biological applications, compounds with similar structures have been explored for their utility in material science:

UV Absorption

Some oxadiazole derivatives are known for their UV-absorbing properties, making them suitable for use in coatings and plastics to enhance stability against UV degradation. This application is particularly important in industries such as automotive and packaging .

Photostability

The stability of such compounds under UV light can be leveraged in developing photostable materials for various applications, including sunscreens and protective coatings.

Case Studies

Several case studies illustrate the effectiveness of similar compounds:

  • Antimicrobial Studies : A study published in the Turkish Journal of Chemistry evaluated a series of 1,3,4-oxadiazole derivatives for their antimicrobial activity against various pathogens. Results indicated that specific substitutions on the oxadiazole ring enhanced activity against resistant strains .
  • Anticancer Research : Another research effort focused on synthesizing new triazole-based compounds that showed promising results against different cancer cell lines, highlighting their potential as therapeutic agents .

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